molecular formula C17H18O4 B14451694 1'-Acetonaphthone, 2-methoxy-4'-(2-oxobutoxy)- CAS No. 73622-75-0

1'-Acetonaphthone, 2-methoxy-4'-(2-oxobutoxy)-

Cat. No.: B14451694
CAS No.: 73622-75-0
M. Wt: 286.32 g/mol
InChI Key: MJJQPGOSAXWINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- is a chemical compound known for its unique structure and properties It is a derivative of acetonaphthone, featuring additional methoxy and oxobutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- typically involves the reaction of 2’-hydroxy-1’-acetonaphthone with potassium carbonate and methyl iodide in acetone. The mixture is heated at 50°C for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar reaction conditions as the laboratory synthesis, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and oxobutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: A wide range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify biological molecules, potentially leading to therapeutic effects. Specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    2-Methoxyacetophenone: Similar in structure but lacks the naphthalene ring.

    1-Acetylnaphthalene: Similar core structure but lacks the methoxy and oxobutoxy groups.

Uniqueness: The presence of both methoxy and oxobutoxy groups differentiates it from other similar compounds and enhances its reactivity and versatility in various chemical reactions .

Properties

CAS No.

73622-75-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1-[4-(2-methoxyacetyl)naphthalen-1-yl]oxybutan-2-one

InChI

InChI=1S/C17H18O4/c1-3-12(18)10-21-17-9-8-14(16(19)11-20-2)13-6-4-5-7-15(13)17/h4-9H,3,10-11H2,1-2H3

InChI Key

MJJQPGOSAXWINC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.